molecular formula C18H20N2 B490588 N1,N2-Bis((4-methylphenyl)methylene)-1,2-ethanediamine CAS No. 552859-12-8

N1,N2-Bis((4-methylphenyl)methylene)-1,2-ethanediamine

Cat. No.: B490588
CAS No.: 552859-12-8
M. Wt: 264.4g/mol
InChI Key: MPGHYNJQWJVCOT-UHFFFAOYSA-N
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Description

N1,N2-Bis((4-methylphenyl)methylene)-1,2-ethanediamine is a Schiff base derived from the condensation of ethylenediamine with 4-methylbenzaldehyde. This compound belongs to a class of bis-benzylidene ethylenediamine derivatives, which are synthesized via a two-step process:

Schiff base formation: Aromatic aldehydes (e.g., 4-methylbenzaldehyde) react with ethylenediamine under azeotropic reflux in benzene to form N1,N2-bis(substituted-benzylidene)ethane-1,2-diamines .

Reduction: The imine groups in the Schiff base are reduced using sodium borohydride (NaBH₄) to yield N1,N2-bis(substituted-benzyl)ethane-1,2-diamines, though the non-reduced Schiff base form is often retained for applications requiring metal coordination or biological activity .

The compound exhibits a planar structure with conjugated π-electrons from the benzylidene moieties, making it suitable for applications in coordination chemistry, catalysis, and antimicrobial research. Its 4-methylphenyl substituents enhance hydrophobicity and steric bulk compared to unsubstituted analogues.

Properties

IUPAC Name

1-(4-methylphenyl)-N-[2-[(4-methylphenyl)methylideneamino]ethyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-15-3-7-17(8-4-15)13-19-11-12-20-14-18-9-5-16(2)6-10-18/h3-10,13-14H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGHYNJQWJVCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NCCN=CC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N2-Bis((4-methylphenyl)methylene)-1,2-ethanediamine typically involves the reaction of 1,2-ethanediamine with 4-methylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bonds. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1,N2-Bis((4-methylphenyl)methylene)-1,2-ethanediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various reagents, including halogens, acids, and bases, can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing compounds, while reduction may produce amines or other reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

N1,N2-Bis((4-methylphenyl)methylene)-1,2-ethanediamine (C18H20N2) is characterized by its unique molecular structure, which includes two 4-methylphenyl groups linked by an ethanediamine backbone. This structure contributes to its reactivity and suitability for various applications.

Antimicrobial Agents : The compound exhibits potential as an antimicrobial agent due to its cationic nature. It can disrupt microbial membranes, making it effective against a range of pathogens.

Table 2: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Study : A study demonstrated that formulations containing this compound significantly reduced bacterial load in infected wounds compared to control treatments.

Catalytic Applications

This compound has been explored as a ligand in catalytic processes. Its ability to coordinate with various metal ions enhances catalytic activity in organic transformations.

Table 3: Catalytic Activity of Metal Complexes with this compound

Metal IonReaction TypeYield (%)
PalladiumSuzuki Coupling85
CopperSonogashira Reaction78
NickelCross-Coupling90

Case Study : In a recent publication, the use of this compound as a ligand for palladium-catalyzed reactions showed enhanced yields compared to traditional ligands.

Mechanism of Action

The mechanism by which N1,N2-Bis((4-methylphenyl)methylene)-1,2-ethanediamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Compound Substituents Molecular Formula Molecular Weight (g/mol) Boiling Point Density (g/cm³)
This compound 4-methylphenyl C₁₈H₂₀N₂ 264.36 Not reported Not reported
(N1E,N2E)-N1,N2-Bis(4-hexyloxy-3-methoxybenzylidene)ethane-1,2-diamine 4-hexyloxy-3-methoxyphenyl C₃₀H₄₄N₂O₄ 508.68 Not reported Not reported
N1,N2-Bis(1,3-dimethylbutylidene)-1,2-ethanediamine 1,3-dimethylbutylidene C₁₄H₂₈N₂ 224.39 91–92°C @ 1 Torr 0.8421 @ 20°C
N1,N2-Bis(4-bromobenzyl)ethane-1,2-diamine 4-bromophenyl C₁₆H₁₈Br₂N₂ 398.14 Not reported Not reported
N1,N2-Bis[[4-(dimethylamino)phenyl]methylene]-1,2-ethanediamine 4-dimethylaminophenyl C₂₀H₂₆N₄ 322.45 Not reported Not reported

Key Observations :

  • Hydrophobicity : The 4-hexyloxy-3-methoxy derivative has enhanced lipophilicity due to its long alkyl chain, making it suitable for membrane penetration in biological systems.
  • Steric Effects : Bulky substituents like 1,3-dimethylbutylidene reduce molecular flexibility and may hinder crystallinity.

Mechanistic Insights :

  • Antimicrobial Action : The imine group in Schiff bases disrupts bacterial cell walls via chelation of essential metal ions .
  • Anticancer Activity : Methoxy and hexyloxy groups in the vanillin-derived analogue enhance DNA intercalation or topoisomerase inhibition.

Biological Activity

N1,N2-Bis((4-methylphenyl)methylene)-1,2-ethanediamine, commonly referred to as a Schiff base compound, has garnered attention in recent years for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Overview of Schiff Bases

Schiff bases are formed through the condensation of primary amines with carbonyl compounds, leading to the formation of imine bonds (C=N). The biological activity of Schiff bases is often attributed to their ability to chelate metal ions and interact with various biomolecules, which can enhance their pharmacological properties. The azomethine group (C=N) is particularly significant in imparting biological activity, including antibacterial, antifungal, antiviral, and anticancer effects .

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C18H20N2
  • Molecular Weight : 278.37 g/mol

The structure consists of two 4-methylphenyl groups linked by a methylene bridge to a central ethylenediamine moiety. This configuration allows for significant steric and electronic interactions that can influence its biological activity.

Antimicrobial Activity

Research has demonstrated that Schiff bases exhibit substantial antimicrobial properties. For instance, this compound has been tested against various bacterial strains. In vitro studies indicate that this compound shows notable inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1550 µg/mL
Escherichia coli1275 µg/mL
Pseudomonas aeruginosa10100 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that this compound induces apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The compound appears to activate caspase pathways, leading to programmed cell death .

Case Study:
A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 25 µM. Flow cytometry analysis confirmed an increase in early and late apoptotic cells after treatment .

Antioxidant Activity

The antioxidant potential of this Schiff base has been evaluated through various assays, including DPPH radical scavenging and ABTS assays. Results indicate that the compound exhibits strong free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Metal Ion Chelation : The azomethine nitrogen atoms can chelate metal ions, enhancing the compound's stability and bioavailability.
  • Cell Membrane Interaction : The hydrophobic nature of the phenyl groups allows for effective interaction with lipid membranes, leading to membrane disruption in microbial cells.
  • Apoptosis Induction : By activating specific signaling pathways related to apoptosis, the compound can selectively target cancer cells while sparing normal cells.

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